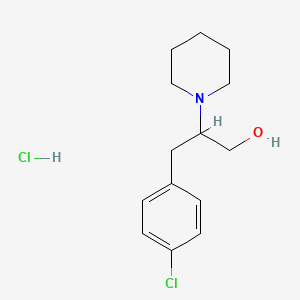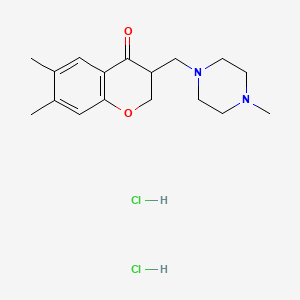
4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride involves several steps. The synthetic routes typically include the reaction of chromanone derivatives with piperazine derivatives under specific conditions. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反应分析
4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted chromanone derivatives .
科学研究应用
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in studies involving enzyme interactions and cellular processesIn industry, it can be used in the production of various chemical products and materials .
作用机制
The mechanism of action of 4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride can be compared with other similar compounds, such as other chromanone derivatives and piperazine derivatives. These compounds may share similar chemical structures and properties but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of chromanone and piperazine moieties, which confer distinct chemical and biological properties .
属性
CAS 编号 |
96402-30-1 |
|---|---|
分子式 |
C17H26Cl2N2O2 |
分子量 |
361.3 g/mol |
IUPAC 名称 |
6,7-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydrochromen-4-one;dihydrochloride |
InChI |
InChI=1S/C17H24N2O2.2ClH/c1-12-8-15-16(9-13(12)2)21-11-14(17(15)20)10-19-6-4-18(3)5-7-19;;/h8-9,14H,4-7,10-11H2,1-3H3;2*1H |
InChI 键 |
VRNZQSLXNUWYMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)OCC(C2=O)CN3CCN(CC3)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


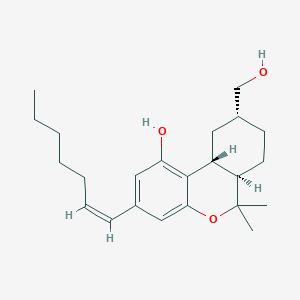
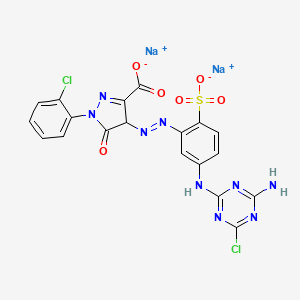
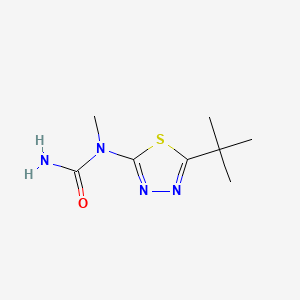
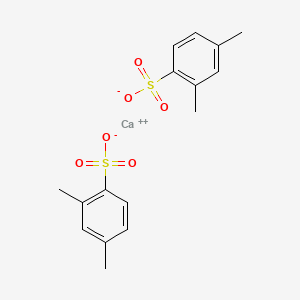
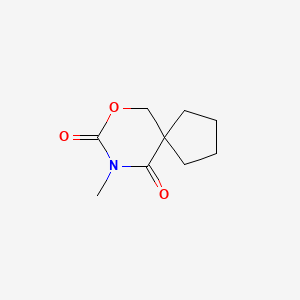
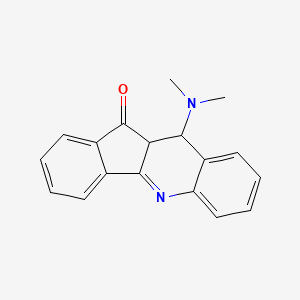
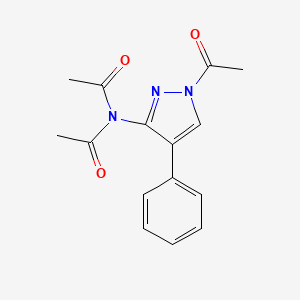
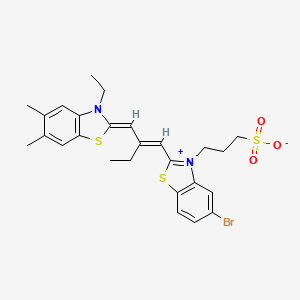
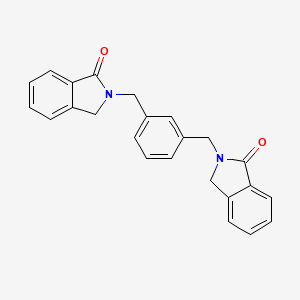

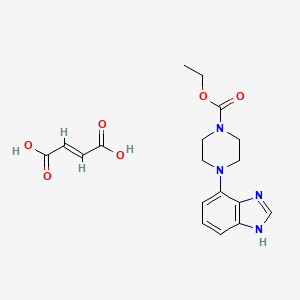
![4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one](/img/structure/B12738162.png)
